molecular formula C8H7BrN2O B1525230 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-71-1

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1525230
M. Wt: 227.06 g/mol
InChI Key: RZUBLQHBEOAUAQ-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1190321-71-1 . It has a molecular weight of 227.06 and its IUPAC name is 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

There are several papers that discuss the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study mentioned a yield of 71% as a yellow solid .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can be represented by the InChI code: 1S/C8H7BrN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11) .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied in the context of their biological activity . For example, one research found that replacing the methoxy group at the 3-position of the phenyl ring in one derivative decreased FGFR1 potency and cellular activity .


Physical And Chemical Properties Analysis

The physical form of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is solid . It is stored in a refrigerator .

Scientific Research Applications

Synthesis and Antibacterial Activity

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their potential in synthesizing novel compounds with antibacterial properties. For instance, a study explored the synthesis of new cyanopyridine derivatives using a related compound as a substrate, resulting in compounds with significant antimicrobial activity against a variety of bacteria. The minimal inhibitory concentration values for these derivatives ranged, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).

Total Synthesis of Natural Alkaloids

The compound has also been employed in the total synthesis of natural alkaloids such as variolin B and deoxyvariolin B. Research highlights the use of protected versions of the compound to afford a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative, which is a key intermediate in the synthesis of these alkaloids. The process involves selective and sequential palladium-mediated functionalization, showcasing the versatility of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives in complex organic syntheses (Baeza et al., 2010).

Heterocyclic Synthesis

Furthermore, the compound's derivatives have been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the preparation of agrochemicals or medicinal compounds. This demonstrates the compound's utility in creating structures beneficial for various chemical applications, including agriculture and medicine (Ghelfi et al., 2003).

Organoselenium and DMAP Co-catalysis

In another innovative application, a catalytic system involving derivatives of the compound has been developed for the synthesis of medium-sized bromo/iodo lactones and bromooxepanes, which have high transannular strain. This showcases the compound's potential in facilitating regioselective syntheses of structurally complex molecules with potential utility in organic and medicinal chemistry (Verma et al., 2016).

Safety And Hazards

The safety information for 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine includes hazard statements H302 and H317 . The precautionary statement is P280 . The signal word is “Warning” and it is classified under GHS07 .

Future Directions

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives are promising. They have been developed as a class of compounds targeting FGFR with development prospects . One compound with low molecular weight has been identified as an appealing lead compound beneficial to subsequent optimization .

properties

IUPAC Name

4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUBLQHBEOAUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696621
Record name 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

CAS RN

1190321-71-1
Record name 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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